An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. This compound, a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil, is of significant interest to researchers in agrochemicals and medicinal chemistry. This document consolidates essential data, outlines detailed experimental protocols for its synthesis and subsequent reactions, and presents critical visualizations to facilitate a deeper understanding of its chemical behavior.
Molecular Structure and Properties
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a substituted aromatic hydrazine characterized by the presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine [1][2]
| Property | Value |
| CAS Number | 86398-94-9[1] |
| Molecular Formula | C₇H₅Cl₂F₃N₂[1] |
| Molecular Weight | 245.03 g/mol [1] |
| Melting Point | 58-60 °C (lit.), 65-67 °C[1][2] |
| Boiling Point | 223.9 ± 40.0 °C at 760 mmHg (Predicted)[1][2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted)[1][2] |
| Appearance | Solid |
| Solubility | Soluble in organic solvents. |
| pKa | 3.30 ± 0.33 (Predicted)[2] |
Molecular Structure Diagram:
Caption: Molecular structure of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.
Synthesis and Experimental Protocols
The primary synthetic route to 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine involves the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by reduction of the resulting diazonium salt.
Synthesis of the Precursor: 2,6-Dichloro-4-(trifluoromethyl)aniline
A common method for the synthesis of the aniline precursor is the chlorination of 4-(trifluoromethyl)aniline.
Experimental Protocol: Chlorination of 4-(trifluoromethyl)aniline
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Reaction Setup: To a solution of 4-(trifluoromethyl)aniline in a suitable solvent (e.g., chloroform), slowly add a chlorinating agent such as sulfuryl chloride.
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Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice bath to control the exothermicity of the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, quench the reaction with water and separate the organic layer.
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Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.
Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Experimental Protocol: Diazotization and Reduction
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Diazotization:
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Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Reduction:
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In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite in water.
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Cool the reducing solution to 0-5 °C.
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Slowly add the previously prepared diazonium salt solution to the reducing solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
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Isolation and Purification:
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The resulting phenylhydrazine hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration and wash with a small amount of cold water.
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To obtain the free base, suspend the hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) until the solution is alkaline.
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Extract the free hydrazine with an organic solvent like diethyl ether or dichloromethane.
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Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. The product can be further purified by recrystallization.
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Logical Workflow for Synthesis:
Caption: Synthetic pathway for 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (s, 2H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C-N), ~130-135 (Ar-C-Cl), ~125 (q, J ≈ 272 Hz, CF₃), ~120-125 (Ar-C-H), ~120-125 (Ar-C-CF₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3300-3400 (N-H stretching), ~1600 (aromatic C=C stretching), ~1300 (C-F stretching), ~700-800 (C-Cl stretching) |
| Mass Spec. (EI) | m/z: 244/246/248 (M⁺, isotopic pattern for 2 Cl), fragments corresponding to loss of NH₂, N₂H₃, Cl, and CF₃. |
Applications in Synthesis
The primary application of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine is as a key building block in the synthesis of Fipronil and other related phenylpyrazole insecticides.[3][4] It is also a valuable reagent in the synthesis of various heterocyclic compounds.
Synthesis of Fipronil
The synthesis of Fipronil involves the condensation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with a pyrazole precursor.
Experimental Workflow: Synthesis of Fipronil Intermediate
Caption: Key step in the synthesis of a Fipronil intermediate.
Synthesis of 1,2,3-Triazoles
While not a direct reaction of the hydrazine, the corresponding azide, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, which can be synthesized from the parent aniline, undergoes [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This highlights the utility of the core chemical scaffold in accessing a diverse range of heterocyclic structures.
Experimental Protocol: Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][3][5]-triazoles
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Reaction Setup: In a reaction vessel, dissolve (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, a terminal alkyne, a copper(I) catalyst (e.g., CuI), and a base (e.g., DIPEA) in a suitable solvent like THF.
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Reaction Conditions: Stir the reaction mixture at room temperature.
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Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole product.
Safety and Handling
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a vital intermediate in the chemical industry, particularly for the production of agrochemicals. Its synthesis, while involving standard organic transformations, requires careful control of reaction conditions to ensure high purity and yield. The structural information and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds, enabling further exploration of its synthetic potential and applications.






